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molecular formula C9H11ClN2O2S B8631861 4-[(3-Chloropropyl)sulfanyl]-2-nitroaniline CAS No. 57925-51-6

4-[(3-Chloropropyl)sulfanyl]-2-nitroaniline

Cat. No. B8631861
M. Wt: 246.71 g/mol
InChI Key: KEMXVQGTCYYRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04011320

Procedure details

6 G. of 2-nitro-4-thiocyanatoaniline in 30 ml. of dimethylformamide is treated under nitrogen with 1.2 g. of sodium borohydride at 20° to 30°. After 11/2 hours 15 ml. of acetone is added, followed 2 hours later by 10 g. of 3-chloropropylbromide. The mixture is left at 20°-25° for 16 hours, then diluted with water. The oily product is extracted into chloroform and passed through a silica column. 2-Nitro-4-(3-chloropropylthio)aniline is isolated by evaporation of the solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([S:11][C:12]#N)[CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].CN(C)C=O.[BH4-].[Na+].[Cl:21][CH2:22][CH2:23]CBr>O.CC(C)=O>[N+:1]([C:4]1[CH:10]=[C:9]([S:11][CH2:12][CH2:23][CH2:22][Cl:21])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)SC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCBr
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20° to 30°
CUSTOM
Type
CUSTOM
Details
2 hours 15 ml
Duration
2 h
WAIT
Type
WAIT
Details
The mixture is left at 20°-25° for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The oily product is extracted into chloroform

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)SCCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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